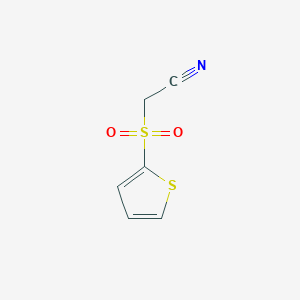

Thiophene-2-sulfonylacetonitrile

Descripción general

Descripción

Thiophene-2-sulfonylacetonitrile is a heteroarene compound with the molecular formula C6H5NO2S2 and a molecular weight of 187.24 g/mol . It is characterized by a thiophene ring substituted with a sulfonylacetonitrile group at the 2-position.

Métodos De Preparación

Thiophene-2-sulfonylacetonitrile can be synthesized through several synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Análisis De Reacciones Químicas

Thiophene-2-sulfonylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Building Block in Organic Synthesis

TSAC serves as an important building block in organic synthesis due to its ability to participate in various chemical reactions. It can be utilized in the synthesis of complex molecules through:

- Sulfonylation Reactions : TSAC can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various substrates. This is particularly useful in the synthesis of sulfonamides and other sulfonyl-containing compounds, which are valuable in pharmaceuticals and agrochemicals .

- Formation of Cyano Compounds : The cyano group in TSAC can be easily transformed into other functional groups, allowing for the generation of a wide array of derivatives. This transformation is crucial for creating novel compounds with tailored properties for specific applications .

| Reaction Type | Description | References |

|---|---|---|

| Sulfonylation | Introduction of sulfonyl groups into substrates | |

| Cyano Group Conversion | Transformation of cyano to other functional groups |

Medicinal Chemistry

2.1. Potential Therapeutic Applications

The sulfonyl acetonitrile moiety in TSAC has been linked to various biological activities, making it a candidate for drug development:

- Antitumor Activity : Compounds derived from TSAC have shown promise in inhibiting tumor growth, suggesting potential applications in oncology .

- Anti-inflammatory Properties : The sulfonyl group is known to enhance the biological activity of certain compounds, leading to anti-inflammatory effects that could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

3.1. Synthesis of Coumarin Derivatives

Recent studies have highlighted the use of TSAC in synthesizing coumarin derivatives through Knoevenagel condensation reactions. These derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties:

- A study demonstrated the successful synthesis of 3-phenylsulfonyl coumarins using TSAC as a key reactant, showcasing its utility in creating complex natural product analogs .

3.2. Photochemical Applications

TSAC has also been explored for its photochemical properties. Research indicates that it can generate aryl radicals under photoinduced conditions, which can be harnessed for further synthetic transformations:

Mecanismo De Acción

The mechanism of action of thiophene-2-sulfonylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of kidney urea transporter UT-B, it likely binds to the transporter protein, blocking its function and thereby affecting urea transport in the kidneys . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Thiophene-2-sulfonylacetonitrile can be compared with other thiophene derivatives, such as:

- Thiophene-2-carboxylic acid

- Thiophene-2-sulfonamide

- Thiophene-2-sulfonyl chloride

These compounds share the thiophene ring structure but differ in their substituents, which confer unique chemical properties and applications. This compound is unique due to its sulfonylacetonitrile group, which provides distinct reactivity and potential for diverse applications .

Actividad Biológica

Thiophene-2-sulfonylacetonitrile (TSAC) is a compound that has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of TSAC, focusing on its mechanisms of action, antimicrobial properties, and anticancer potential, supported by relevant case studies and research findings.

This compound is characterized by its thiophene ring, sulfonyl group, and acetonitrile moiety. Its chemical structure can be represented as:

This compound serves as a versatile building block in organic synthesis and has been explored for various applications in the pharmaceutical industry.

The biological activity of TSAC is primarily attributed to its interaction with specific biochemical pathways. Research indicates that thiophene-based compounds can inhibit various enzymes, including carbonic anhydrase and kidney urea transporters, which are crucial in treating kidney disorders and other metabolic conditions .

Target Enzymes:

- Carbonic Anhydrase: Inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy.

- Kidney Urea Transporter UT-B: Potential implications for managing urea transport disorders.

3. Antimicrobial Activity

TSAC has been evaluated for its antimicrobial properties against a range of pathogens. A study highlighted that thiophene-based heterocycles exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, revealing promising results:

| Pathogen | MIC (μg/ml) | Notes |

|---|---|---|

| C. difficile | 2 - 4 | Highest activity among tested strains |

| E. coli | Variable | Strong effects against TolC mutant strains |

| S. aureus | Not effective | No significant inhibition observed |

| C. albicans | Moderate | Further studies needed to confirm efficacy |

The study concluded that TSAC derivatives could be developed as targeted agents against specific bacterial strains without affecting normal microbiota .

4. Anticancer Potential

Research has also explored the anticancer properties of TSAC derivatives. Compounds derived from thiophene have shown moderate to good activity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a recent investigation, a series of thiophene derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| TSAC Derivative A | MCF-7 (Breast Cancer) | 5 - 10 | Apoptosis induction |

| TSAC Derivative B | HeLa (Cervical Cancer) | 8 - 12 | Cell cycle arrest |

These findings underscore the need for further exploration into the structure-activity relationship (SAR) of TSAC derivatives to optimize their efficacy against cancer .

5. Summary of Findings

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antimicrobial Activity: Effective against specific pathogens like C. difficile, with potential applications in developing new antibiotics.

- Anticancer Properties: Demonstrated cytotoxicity against various cancer cell lines, warranting further research into its therapeutic applications.

- Enzyme Inhibition: Potential to inhibit key enzymes involved in metabolic processes, with implications for treating kidney-related disorders.

6. Future Directions

Future research should focus on:

- Optimization of Derivatives: Developing more potent analogs through structural modifications.

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles.

- Mechanistic Studies: Further elucidating the precise mechanisms through which TSAC exerts its biological effects.

Propiedades

IUPAC Name |

2-thiophen-2-ylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLFPYPXODBUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343475 | |

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-62-9 | |

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.